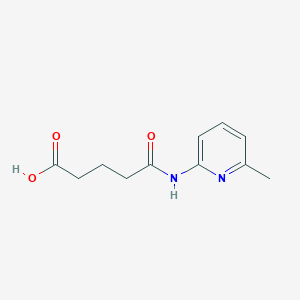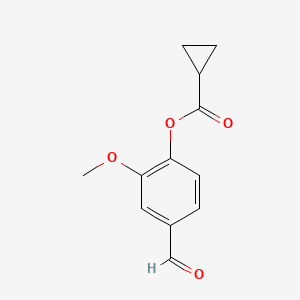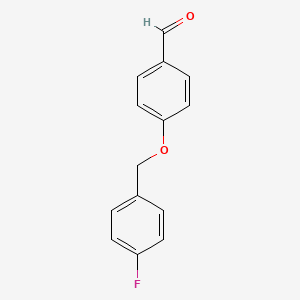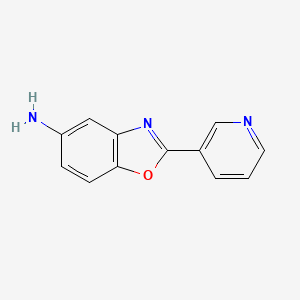
N-(6-Methyl-2-pyridyl)glutaramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-2-pyridyl)glutaramic acid is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
N-(6-Methyl-2-pyridyl)glutaramic acid has a molecular weight of 222.24 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmacology and Neuroscience :
- Compound 9, a derivative of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a highly selective mGlu5 receptor antagonist with anxiolytic activity. It shows improved properties over its parent compound, particularly in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).
Biochemistry and Enzymology :
- Glutaraldehyde, a derivative of glutaric acid, is widely used as a coupling agent for proteins and peptides. Its applications include linking proteins to particles, polymerizing proteins, and forming covalent conjugates of proteins and smaller peptides while largely preserving their native antigenicity (Reichlin, 1980).
- Glutarate and its derivatives act as competitive inhibitors of brain glutamate decarboxylase, which could explain neurological symptoms in glutaric aciduria (Stokke et al., 1976).
Biotechnology and Industrial Applications :
- The synthesis of glutarate, a derivative of glutamic acid, through bio-based methods using Escherichia coli demonstrates its potential for industrial production. This approach offers an environmentally friendly alternative to chemical synthesis (Zhao et al., 2018).
- Glutaraldehyde is also extensively used in biocatalyst design due to its effectiveness as a crosslinker. This versatility makes it a valuable tool in enzyme immobilization, enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).
Molecular Biology and Genetics :
- Research on glutarate interaction with DNA reveals insights into the chemical modifications and mutagenic potential of certain pyrolysis products derived from glutamic acid (Hashimoto & Shudo, 1985).
Material Science and Bioprosthetics :
- Glutaraldehyde-induced cross-links in bioprosthetic valves involve complex reactions forming structures like anabilysine, which contribute to the durability and functionality of these medical devices (Southern et al., 2000).
Safety And Hazards
While specific safety and hazard information for N-(6-Methyl-2-pyridyl)glutaramic acid is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHCOTZICXWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2-pyridyl)glutaramic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)



![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)
